N6-Methyladenosine
CAS No.: 1867-73-8
Cat. No.: VC0534317
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1867-73-8 |
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Molecular Formula | C11H15N5O4 |
Molecular Weight | 281.27 g/mol |
IUPAC Name | 2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |
Standard InChI | InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14) |
Standard InChI Key | VQAYFKKCNSOZKM-UHFFFAOYSA-N |
Isomeric SMILES | CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES | CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Canonical SMILES | CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Appearance | Solid powder |
Introduction
Fundamental Biochemistry of N6-Methyladenosine
Chemical Structure and Thermodynamic Properties
m6A is characterized by a methyl group attached to the nitrogen atom at the sixth position of adenosine (Figure 1A). Nuclear magnetic resonance (NMR) studies reveal that m6A adopts a syn conformation in single-stranded RNA but shifts to anti in duplex contexts, positioning the methyl group in the major groove . This structural flexibility impacts RNA stability:
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Duplex Destabilization: m6A reduces duplex stability by 0.5–1.7 kcal/mol compared to unmodified adenosine due to steric clashes in paired regions .
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Single-Strand Stabilization: In unpaired regions, m6A enhances base stacking by 1.2–2.3 kcal/mol, promoting RNA secondary structure formation .
These properties enable m6A to act as a "molecular switch," modulating RNA-protein interactions and splice site accessibility.
Enzymatic Regulation: Writers, Erasers, and Readers
m6A dynamics are governed by three enzyme classes:
Enzyme Class | Key Proteins | Function |
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Writers | METTL3, METTL14 | Catalyze methyl group transfer to adenosine |
Erasers | FTO, ALKBH5 | Remove methyl groups via oxidative pathways |
Readers | YTHDF1-3, YTHDC1-2 | Bind m6A to regulate mRNA stability/translation |
FTO demethylates m6A through a two-step oxidation process: m6A → hm6A (N6-hydroxymethyladenosine) → f6A (N6-formyladenosine) . ALKBH5 directly converts m6A to adenosine without intermediates . Dysregulation of these enzymes is implicated in metabolic and neurological diseases.
m6A in Metabolic Disorders: Type 2 Diabetes
Pathogenic Mechanisms in Glucose Homeostasis
Global hypomethylation of mRNA is observed in T2D patients, particularly in genes regulating insulin signaling (e.g., IRS1, AKT2) and lipid metabolism (e.g., PPARγ) . Key findings include:
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Pancreatic β-Cell Dysfunction: Reduced m6A methylation in PDX1 mRNA decreases insulin synthesis by 40–60% in human islet cells .
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Insulin Resistance: Adipose tissue from T2D patients shows 2.1-fold higher FTO expression, which demethylates GLUT4 mRNA, impairing glucose uptake .
Therapeutic Implications
Pharmacological modulation of m6A enzymes shows promise:
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METTL3 Activators: Increase hepatic GCKR methylation, reducing gluconeogenesis by 35% in murine models .
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FTO Inhibitors: Rosiglitazone decreases subcutaneous adipose FTO levels by 55%, improving insulin sensitivity in female T2D patients .
m6A in Neuropsychiatric Disorders
Multi-Omics Insights into Disease Associations
A genome-wide analysis of 86 m6A sites identified associations with seven neuropsychiatric conditions (Table 2) :
Disorder | Associated m6A Sites | Key Pathways Affected |
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Schizophrenia | 61 | Synaptic plasticity, dopamine signaling |
Alzheimer’s Disease | 7 | Amyloid-β clearance, tau phosphorylation |
Major Depression | 3 | Serotonin transporter regulation |
Mechanistic Links to Neuronal Function
m6A regulates alternative splicing of BDNF transcripts, with hypomethylation increasing pro-BDNF production (linked to neuronal apoptosis) by 70% . In Alzheimer’s models, m6A depletion at BACE1 mRNA increases β-secretase activity by 3.2-fold, accelerating amyloid plaque formation .
m6A in Autoimmune and Inflammatory Diseases
NMOSD and Immune Dysregulation
Ultra-performance liquid chromatography (UPLC) data reveal a 31.8% reduction in global m6A levels in NMOSD patients compared to controls (0.095% vs. 0.139%, p < 0.05) . MeRIP-seq identified:
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Hypomethylated Immune Genes: NFKBIA (2.4-fold ↓ methylation) and STAT1 (1.9-fold ↓) correlate with elevated pro-inflammatory cytokines (IL-6↑ 3.1×, TNF-α↑ 2.7×) .
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lncRNA Modifications: 95 differentially methylated lncRNAs regulate antigen presentation pathways (e.g., HLA-DRB1) .
Cancer-Related Inflammation
In colorectal cancer, METTL3-mediated methylation of PD-L1 mRNA increases immune checkpoint protein expression by 4.8-fold, promoting T-cell exhaustion .
Structural and Functional Impacts of m6A
RNA Secondary Structure Remodeling
Transcriptome-wide nuclease mapping demonstrates that m6A sites are 3.7× more likely to reside in single-stranded regions, facilitating reader protein binding . For example, YTHDF2 preferentially recognizes m6A in loop regions, accelerating mRNA decay by 60% compared to duplex-embedded sites .
Cross-Talk with Other Modifications
Co-occurrence analysis reveals:
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78% of m6A sites overlap with m5C (5-methylcytosine) in 3'UTRs, synergistically enhancing translation efficiency by 2.3× .
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m6A/A-to-I RNA editing pairs in Alzheimer’s brains reduce mRNA stability by 40% through ADAR1 recruitment .
Emerging Detection Technologies and Challenges
Analytical Methodologies
Technique | Resolution | Throughput | Key Application |
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MeRIP-seq | 100–200 nt | Genome-wide | Peak calling in immunoprecipitated RNA |
SCARLET | Single-nucleotide | Low | Site-specific methylation validation |
UPLC-QQQ-MS | Quantitation | High | Absolute m6A quantification |
While MeRIP-seq remains the gold standard, its 200-nt resolution obscures exact methylation sites. Third-generation sequencing (Nanopore) achieves single-nucleotide precision but suffers from 15–20% error rates in methylation calling .
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